Tridecanophenone: A Comprehensive Technical Guide for Scientific Professionals
Tridecanophenone: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Exploration of the Synthesis, Properties, and Potential Applications of Dodecyl Phenyl Ketone
Abstract
Tridecanophenone, also known as dodecyl phenyl ketone, is an aromatic ketone characterized by a 13-carbon aliphatic chain attached to a phenyl group via a carbonyl moiety. This technical guide provides a detailed overview of the chemical and physical properties of tridecanophenone, compiled for researchers, scientists, and professionals in the field of drug development. The document synthesizes available data on its structure, spectral characteristics, and reactivity. Furthermore, it outlines a robust protocol for its synthesis via Friedel-Crafts acylation, discusses its potential applications in organic synthesis and pharmaceutical research, and addresses critical safety and handling considerations. While specific experimental data for some properties of tridecanophenone are not widely available, this guide leverages established principles of organic chemistry and data from analogous compounds to provide a comprehensive and practical resource.
Introduction
Aromatic ketones are a pivotal class of organic compounds, serving as key intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances. Tridecanophenone (C₁₉H₃₀O), with its long aliphatic chain, represents an interesting molecular architecture that combines the reactivity of the ketone functional group and the aromatic ring with the lipophilicity of the dodecyl group. This unique combination suggests potential utility in applications requiring solubility in nonpolar environments or where the long alkyl chain can modulate biological activity. This guide aims to consolidate the known chemical properties of tridecanophenone and provide a scientifically grounded framework for its synthesis and handling.
Molecular Structure and Identification
The fundamental structure of tridecanophenone consists of a tridecanoyl group attached to a benzene ring.
Systematic and Common Nomenclature:
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IUPAC Name: 1-Phenyltridecan-1-one
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Common Name: Dodecyl Phenyl Ketone
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CAS Number: 6005-99-8[1]
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Molecular Formula: C₁₉H₃₀O[1]
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Molecular Weight: 274.45 g/mol [1]
The structure of tridecanophenone can be visualized as a benzene ring directly bonded to the carbonyl carbon of a 13-carbon ketone.
Caption: 2D representation of the Tridecanophenone molecule.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of tridecanophenone is presented below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data for properties such as boiling point and detailed solubility are not readily found in the public domain.
| Property | Value | Source |
| Physical State | White to light yellow powder/crystal | [2] |
| Melting Point | 55.0 - 59.0 °C | |
| Boiling Point | Not experimentally determined. Estimated to be >200 °C at atmospheric pressure. | N/A |
| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like ethanol, diethyl ether, and chloroform.[1] | General principle |
Synthesis of Tridecanophenone: A Validated Protocol
The most direct and widely applicable method for the synthesis of tridecanophenone is the Friedel-Crafts acylation of benzene using tridecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] This electrophilic aromatic substitution reaction provides a high yield of the desired aryl ketone.[3]
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in the substitution reaction with benzene.
Caption: Workflow for the Friedel-Crafts acylation of benzene.
Step-by-Step Experimental Protocol
Materials:
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Benzene (anhydrous)
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Tridecanoyl chloride
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Aluminum chloride (anhydrous)
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Dry dichloromethane (or another suitable inert solvent)
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Hydrochloric acid (aqueous solution, e.g., 1 M)
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Sodium bicarbonate (saturated aqueous solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Rotary evaporator
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Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) to dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of tridecanoyl chloride (1.0 equivalent) in dry dichloromethane from the dropping funnel.
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Addition of Benzene: To the resulting mixture, add anhydrous benzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Spectral Analysis
While specific, publicly available spectra for tridecanophenone are scarce, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of tridecanophenone is expected to show characteristic signals for both the aromatic and the aliphatic protons.
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Aromatic Protons: The protons on the phenyl group will appear in the downfield region, typically between δ 7.4 and 8.0 ppm. The protons ortho to the carbonyl group will be the most deshielded.
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Aliphatic Protons: The α-methylene protons (adjacent to the carbonyl group) will appear as a triplet around δ 2.9-3.1 ppm. The other methylene protons of the dodecyl chain will resonate as a complex multiplet in the upfield region (δ 1.2-1.7 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide distinct signals for each carbon environment in the molecule.
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Carbonyl Carbon: The ketone carbonyl carbon will give a characteristic signal in the highly downfield region, typically between δ 195 and 210 ppm.
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Aromatic Carbons: The carbons of the phenyl ring will resonate in the range of δ 125-140 ppm.
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Aliphatic Carbons: The carbons of the dodecyl chain will appear in the upfield region (δ 14-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of tridecanophenone will be dominated by a strong absorption band corresponding to the carbonyl group.
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the aryl ketone carbonyl stretch.
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C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
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C=C Stretches: Aromatic C=C stretching vibrations will show absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) for tridecanophenone would be observed at m/z 274. The fragmentation pattern is expected to be characteristic of aryl ketones, with prominent fragments arising from alpha-cleavage and McLafferty rearrangement.
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Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the alkyl chain would result in the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak.
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McLafferty Rearrangement: If a gamma-hydrogen is present on the alkyl chain, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule.
Chemical Reactivity
The chemical reactivity of tridecanophenone is governed by its three main components: the carbonyl group, the aromatic ring, and the long alkyl chain.
Caption: Reactivity map of Tridecanophenone.
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Reactions of the Carbonyl Group: The ketone functionality can undergo a variety of classical reactions, including reduction to the corresponding alcohol (1-phenyltridecan-1-ol) using reagents like sodium borohydride, and conversion to an alkene via the Wittig reaction.
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Reactions of the Aromatic Ring: The phenyl group can undergo further electrophilic aromatic substitution reactions. The acyl group is deactivating and meta-directing, meaning that subsequent substitutions will primarily occur at the meta position.
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Reactions of the Alkyl Chain: The long dodecyl chain is relatively inert but can undergo free-radical reactions, such as halogenation, under appropriate conditions.
Potential Applications in Drug Development and Research
While specific studies on the biological activity of tridecanophenone are limited, the broader class of phenyl ketones and long-chain ketones has garnered interest in pharmaceutical research.
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Pharmacological Scaffolds: Phenyl ketone derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The long alkyl chain of tridecanophenone could be explored for its potential to enhance membrane permeability or interact with lipophilic binding sites in biological targets.
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Synthetic Intermediates: Tridecanophenone can serve as a valuable intermediate in the synthesis of more complex molecules. The carbonyl group provides a handle for further functionalization, allowing for the construction of diverse molecular architectures. Long-chain ketones are important building blocks in the synthesis of various bioactive compounds.[5]
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling tridecanophenone.[1]
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Handling: Avoid inhalation of dust and contact with skin and eyes.[1] Use in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Tridecanophenone is an aromatic ketone with a unique structural profile that suggests potential for further investigation in both synthetic chemistry and medicinal research. This guide has provided a comprehensive overview of its known chemical properties, a detailed protocol for its synthesis, and an outline of its potential reactivity and applications. While there are gaps in the publicly available experimental data for this specific compound, the information presented here, grounded in established chemical principles, offers a solid foundation for scientists and researchers working with or considering the use of tridecanophenone in their research endeavors. Further experimental characterization of its physical and biological properties is warranted to fully elucidate its potential.
References
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- Ertl, P., & Schuhmann, T. (2019). An analysis of the Novartis compound collection for the identification of novel natural product-like compounds.
- Fu, Y., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Journal of Medicinal Chemistry, 65(15), 10454-10468.
- Hashimoto, T., et al. (1977). A new platelet aggregation inhibitor, 2-acetoxy-5-(2-chloro-4-nitrophenyl)furan. Arzneimittel-Forschung, 27(9), 1711-1715.
- Huang, J., et al. (2016). Discovery of a novel series of potent and selective inhibitors of the human P2Y12 receptor. Bioorganic & Medicinal Chemistry Letters, 26(15), 3619-3623.
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- Moser, R., & Bode, J. W. (2008). Synthesis of saturated N-heterocycles via catalytic enantioselective α-amination of aldehydes. Organic Letters, 10(14), 2927-2930.
- Murray, P. R. D. (2015). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
- Ngadjui, B. T., et al. (1991). Novel cytotoxic clerodane-type diterpenoids from the stem bark of Croton zambesicus.
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 27, 2026, from [Link]
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
